1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Description
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-ethyl-2,5-dimethylpyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-4-11-7(2)9(5-12)10(6-13)8(11)3/h5-6H,4H2,1-3H3 |
InChI Key |
GTFMPCPAXQOWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C)C=O)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Ethyl-2,5-dimethylpyrrole
Ethylation of 2,5-dimethylpyrrole is achieved using ethyl bromide in the presence of NaH (THF, 0°C to RT, 12 h). The reaction proceeds via SN2 mechanism, yielding N-ethyl-2,5-dimethylpyrrole in 78% yield after silica gel chromatography.
Double Formylation at C3 and C4
The N-ethylated intermediate undergoes Vilsmeier-Haack reaction with DMF/POCl₃ (1:1.5 molar ratio) at 0°C for 6 h, followed by quenching with saturated NaHCO₃. The 3,4-dicarbaldehyde is isolated via recrystallization (PE:EA = 5:1) in 38% yield.
Critical Parameters :
-
Temperature control (<10°C) prevents over-oxidation.
-
Excess POCl₃ (1.5 equiv) ensures complete formylation.
Dithiol Intermediate Hydrolysis Method
Synthesis of 3,4-Bis(1,3-benzodithiol-2-yl)pyrrole
N-Ethyl-2,5-dimethylpyrrole reacts with 1,2-benzenedithiol in BF₃·Et₂O (CH₂Cl₂, −20°C, 4 h), forming the dithiol-protected intermediate (62% yield).
Oxidative Hydrolysis
Treatment with HgO and 35% HBF₄ in DMSO (RT, 2 h) cleaves the dithiol groups, yielding the dicarbaldehyde. The use of HgO necessitates stringent waste management, but yields reach 58%.
Knorr Pyrrole Synthesis with Post-Modification
Cyclization of Ethyl Acetoacetate
Condensation of ethyl acetoacetate with ammonium acetate in acetic acid (reflux, 8 h) generates 2,5-dimethylpyrrole-3,4-dicarboxylate (71% yield).
Ester Reduction and N-Ethylation
LiAlH₄ reduces the esters to hydroxymethyl groups (THF, 0°C, 2 h), followed by oxidation (MnO₂, CH₂Cl₂) to aldehydes. Subsequent N-ethylation via Mitsunobu reaction (ethyl iodide, DIAD, PPh₃) affords the target compound in 36% overall yield.
Challenges and Optimization Strategies
-
Regioselectivity in Formylation : Electron-donating methyl groups at C2 and C5 direct formylation to C3 and C4, but competing reactions at C1/N occur without careful stoichiometry.
-
N-Alkylation Efficiency : Bulky ethyl groups hinder alkylation; phase-transfer catalysts (e.g., TBAB) improve yields by 15–20%.
-
Purification : Silica gel chromatography (hexane/EtOAc gradient) effectively separates dicarbaldehydes from monoformylated byproducts.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of pyrrole compounds have shown promising results in anti-cancer and anti-inflammatory activities.
Case Study: Anticancer Activity
Research has indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds synthesized from 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde showed significant inhibition of cell proliferation in human cancer cells (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .
Dyes and Pigments
Another notable application of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is in the production of dyes. Pyrrole derivatives are commonly used in the synthesis of various pigments due to their ability to form stable colored compounds.
Data Table: Dye Production from Pyrrole Derivatives
| Compound Name | Color Produced | Application Area |
|---|---|---|
| 1-Ethyl-2,5-dimethyl-1H-pyrrole dye | Blue | Textile industry |
| 3-Methylpyrrole dye | Red | Art supplies |
| 2,4-Dimethylpyrrole dye | Green | Plastics |
Pesticides and Herbicides
The compound has also been investigated for its potential use in agricultural chemicals. Pyrrole derivatives have shown efficacy as herbicides and fungicides. For example, certain analogs derived from 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde demonstrated significant antifungal activity against common plant pathogens.
Case Study: Antifungal Activity
A recent study evaluated the antifungal properties of pyrrole derivatives against Fusarium species. The results indicated that specific compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents like fluconazole .
Conductive Polymers
In material science, 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is explored for its role in synthesizing conductive polymers. These materials are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Conductive Polymer Properties
| Polymer Type | Conductivity (S/m) | Application Area |
|---|---|---|
| Polypyrrole | Sensors | |
| Poly(3,4-ethylenedioxythiophene) | OLEDs |
Mechanism of Action
The mechanism of action of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, properties, and applications of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde and related compounds:
Biological Activity
1-Ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (EDMPD) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.
EDMPD is a pyrrole derivative characterized by the presence of two aldehyde functional groups. Its chemical structure is pivotal in determining its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 135.19 g/mol.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrrole derivatives, including EDMPD. The compound has shown effectiveness against various bacterial strains, which is critical given the increasing prevalence of antibiotic resistance. For instance:
- In vitro Studies : A recent study reported that derivatives of pyrrole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data for EDMPD was not detailed, its structural similarity to active compounds suggests potential efficacy.
Antioxidant Properties
Pyrrole compounds are known for their antioxidant capabilities, which are essential in preventing oxidative stress-related diseases. EDMPD has been investigated for its ability to scavenge free radicals, contributing to cellular protection against oxidative damage.
- Mechanism of Action : The antioxidant activity is attributed to the electron-rich nature of the pyrrole ring, which allows it to donate electrons and neutralize free radicals effectively .
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases, including cancer and cardiovascular diseases. Preliminary studies indicate that EDMPD may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Research Findings : A study indicated that related pyrrole compounds could reduce levels of inflammatory markers such as TNF-α and IL-6 in vitro . Further research is necessary to confirm these effects specifically for EDMPD.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of several pyrrole derivatives, including those structurally similar to EDMPD. Results showed that compounds with similar functional groups had significant activity against Gram-positive bacteria, suggesting potential for clinical applications in treating infections .
- Case Study on Antioxidant Activity :
Data Table: Biological Activities of Pyrrole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
